molecular formula C5H11NO3S B1219083 S-Aminoethylmercaptolactic acid CAS No. 85852-48-8

S-Aminoethylmercaptolactic acid

Cat. No.: B1219083
CAS No.: 85852-48-8
M. Wt: 165.21 g/mol
InChI Key: PBSHVFINBHICOT-UHFFFAOYSA-N
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Description

S-Aminoethylmercaptolactic acid (SAEMLA) is a derivative of 3-mercaptolactic acid (3-MLA), synthesized via aminoethylation using 2-bromoethylamine. This reaction introduces an aminoethyl group (-NH₂CH₂CH₂-) to the thiol group of 3-MLA, forming a stable thioether linkage . SAEMLA is characterized by its distinct spectral properties, including specific melting points, colorimetric reactions, and thin-layer chromatography (TLC) behavior . Its primary application lies in analytical biochemistry, where it serves as a quantifiable derivative for detecting trace levels of 3-MLA in biological samples like human urine, with sensitivity at the nanomolar scale .

Properties

CAS No.

85852-48-8

Molecular Formula

C5H11NO3S

Molecular Weight

165.21 g/mol

IUPAC Name

3-(2-aminoethylsulfanyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C5H11NO3S/c6-1-2-10-3-4(7)5(8)9/h4,7H,1-3,6H2,(H,8,9)

InChI Key

PBSHVFINBHICOT-UHFFFAOYSA-N

SMILES

C(CSCC(C(=O)O)O)N

Canonical SMILES

C(CSCC(C(=O)O)O)N

Synonyms

S-AEML
S-aminoethylmercaptolactic acid

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Synthesis Method Applications
S-Aminoethylmercaptolactic Acid C₅H₁₁NO₃S 165.21 g/mol -SH, -COOH, -NH₂CH₂CH₂- Aminoethylation of 3-MLA Quantification of 3-MLA in urine
3-Mercaptolactic Acid (3-MLA) C₃H₆O₃S 122.14 g/mol -SH, -COOH Direct synthesis from lactate Precursor for SAEMLA synthesis
(S)-4-Amino-5-mercaptopentanoic Acid C₅H₁₁NO₂S 149.21 g/mol -SH, -COOH, -NH₂ Multi-step organic synthesis Drug development, enzyme inhibition
L-Homocysteine C₄H₉NO₂S 135.18 g/mol -SH, -COOH, -NH₂ Biosynthesis or chemical synthesis Metabolic studies, cardiovascular research

Key Findings:

Structural Differences: SAEMLA and 3-MLA share a lactic acid backbone (3 carbons), whereas (S)-4-Amino-5-mercaptopentanoic acid and L-homocysteine have longer chains (5 and 4 carbons, respectively). SAEMLA’s aminoethyl group enhances its stability and detectability in amino acid analyzers, unlike 3-MLA, which requires derivatization for quantification .

Synthetic Complexity: SAEMLA is synthesized in one step from 3-MLA, while (S)-4-Amino-5-mercaptopentanoic acid involves multi-step procedures, including chiral resolution . L-Homocysteine is biosynthesized via methionine metabolism but can also be chemically synthesized .

Analytical Utility: SAEMLA’s aminoethyl group eliminates interference from other thiols during analysis, a critical advantage over direct 3-MLA measurement . L-Homocysteine quantification often requires HPLC or mass spectrometry due to its redox sensitivity .

Biological Relevance: L-Homocysteine is implicated in cardiovascular diseases, while SAEMLA remains primarily a research tool for thiol analysis .

Q & A

Basic Research Question

  • Chromatography : Reverse-phase HPLC with tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity (detection limits <1 ng/mL). Mobile phases often include 0.1% formic acid to enhance ionization .
  • Validation Parameters : Include linearity (R² >0.99), recovery rates (85–115%), and inter-day precision (CV <10%) as per ICH guidelines .
  • Matrix Effects : For biological samples, use solid-phase extraction (SPE) with C18 cartridges to remove proteins and lipids .

How should researchers design stability studies for this compound under varying storage conditions?

Advanced Research Question

  • Stress Testing : Expose the compound to accelerated degradation conditions (40°C/75% RH, UV light) and monitor via stability-indicating assays (e.g., UPLC-DAD). Track degradation products using high-resolution MS .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at standard storage (25°C). For example, if degradation follows first-order kinetics, calculate t₉₀ (time to 10% loss) from rate constants .
  • Excipient Compatibility : Test interactions with common stabilizers (e.g., mannitol, trehalose) using differential scanning calorimetry (DSC) .

What strategies mitigate challenges in crystallizing this compound for structural analysis?

Advanced Research Question

  • Solvent Screening : Use high-throughput platforms to test >50 solvent combinations (e.g., ethanol/water gradients) for optimal crystal growth .
  • Additive Screening : Introduce small-molecule additives (e.g., hexamine) to disrupt hydrogen-bonding networks and promote lattice formation .
  • Diffraction Refinement : For X-ray crystallography, employ SHELXL for structure solution, ensuring R-factors <0.05 and complete anisotropic displacement parameters .

How can computational models predict the reactivity of this compound in novel chemical environments?

Advanced Research Question

  • Quantum Mechanics (QM) : Use DFT (B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic/electrophilic attacks .
  • Molecular Dynamics (MD) : Simulate solvation effects in explicit water models (e.g., TIP3P) to assess conformational stability over 100-ns trajectories .
  • Validation : Cross-reference computational results with experimental kinetics (e.g., stopped-flow spectroscopy) to refine force fields .

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